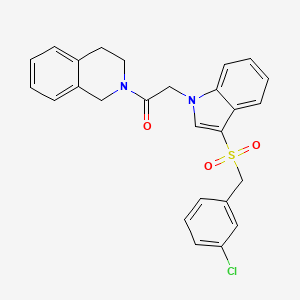

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Descripción

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features a combination of indole, tetrahydroisoquinoline, and chlorophenylmethanesulfonyl groups

Propiedades

Fórmula molecular |

C26H23ClN2O3S |

|---|---|

Peso molecular |

479.0 g/mol |

Nombre IUPAC |

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C26H23ClN2O3S/c27-22-9-5-6-19(14-22)18-33(31,32)25-16-29(24-11-4-3-10-23(24)25)17-26(30)28-13-12-20-7-1-2-8-21(20)15-28/h1-11,14,16H,12-13,15,17-18H2 |

Clave InChI |

RERYGPBXWVFWLD-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole and tetrahydroisoquinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final product.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Tetrahydroisoquinoline Synthesis: This can be prepared through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Coupling Reaction: The final coupling step involves the reaction of the indole and tetrahydroisoquinoline intermediates with 3-chlorophenylmethanesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and tetrahydroisoquinoline moieties.

Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of indole and tetrahydroisoquinoline derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole and tetrahydroisoquinoline moieties can interact with enzymes or receptors, modulating their activity. The chlorophenylmethanesulfonyl group can enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- **2-{3-[(3-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

- 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group can influence its reactivity and interactions compared to its bromine or fluorine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.